4-hydroxy-3,6,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
4-hydroxy-3,6,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a trifluoromethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,6,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the trifluoromethyl and carboxamide groups. Common synthetic routes may involve:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Formation of the Carboxamide Group: This can be done through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3,6,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxamide group may produce primary amines.
Scientific Research Applications
4-hydroxy-3,6,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3,6,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide: Shares the trifluoromethyl and hydroxyl groups but lacks the benzofuran ring.
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Contains a trifluoromethyl group and a carboxamide group but has a different core structure.
Uniqueness
4-hydroxy-3,6,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and the presence of the benzofuran ring, which imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C19H20F3NO3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-hydroxy-3,6,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H20F3NO3/c1-10-15-13(24)8-18(2,3)9-14(15)26-16(10)17(25)23-12-6-4-5-11(7-12)19(20,21)22/h4-7,13,24H,8-9H2,1-3H3,(H,23,25) |
InChI Key |
ATQDXMOISCSBCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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